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Compound of Interest

Compound Name: 6-APA Piperacillin Dimer

Cat. No.: B15354022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, formation

pathway, and experimental protocols related to a significant dimeric impurity of piperacillin,

often referred to as the 6-APA Piperacillin Dimer or more precisely, the penicilloic acid-

piperacillin dimer. This impurity is of considerable interest in the pharmaceutical industry due to

its potential to form in piperacillin formulations, affecting product stability and quality.

Chemical Structure and Identification
The 6-APA Piperacillin Dimer is formed from the degradation of piperacillin. Its structure, as

elucidated by comprehensive spectroscopic analysis, is a penicilloic acid-piperacillin dimer.[1]

[2][3] The formation involves the hydrolysis of the β-lactam ring of one piperacillin molecule to

form piperacilloic acid, which then acts as a nucleophile, attacking a second piperacillin

molecule.

Chemical Formula: C₃₁H₃₇N₇O₉S₂

Molecular Weight: 715.80 g/mol

Synonyms: Piperacillin Impurity 18, Piperacillin Penicillamide, Penicilloic acid-piperacillin dimer.

[1]
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Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of this impurity. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-APA Piperacillin Dimer

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available in the

searched resources.

Table 2: ¹³C NMR Spectroscopic Data for 6-APA Piperacillin Dimer

Chemical Shift (δ) ppm Assignment

Data not publicly available in the searched

resources.

Note: While complete characterization has been reported, specific chemical shift and coupling

constant values from ¹H and ¹³C NMR analyses for the 6-APA Piperacillin Dimer are not

detailed in the readily available scientific literature. Researchers would typically obtain this data

through isolation and analysis of the impurity standard.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and

fragmentation pattern of a compound, aiding in its structural elucidation.

Table 3: Mass Spectrometric Data for 6-APA Piperacillin Dimer
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Parameter Value Notes

Molecular Ion (M-H)⁻ m/z (Not specified)
Expected based on molecular

weight.

Key Fragment Ions m/z (Not specified)

Fragmentation would likely

involve cleavage of the amide

bonds and opening of the

thiazolidine rings.

Note: Detailed high-resolution mass spectrometry (HRMS) and tandem mass spectrometry

(MS/MS) fragmentation data for the 6-APA Piperacillin Dimer are not available in the public

domain resources searched. This information is typically generated during forced degradation

studies and impurity profiling in a drug development setting.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for 6-APA Piperacillin Dimer

Wavenumber (cm⁻¹) Functional Group Assignment

Data not publicly available in the searched

resources.

Amide C=O stretch, Carboxylic acid C=O and

O-H stretch, C-N stretch, etc.

Note: Specific IR absorption bands for the 6-APA Piperacillin Dimer have not been detailed in

the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is often used for quantification.

Table 5: UV-Vis Spectroscopic Data for 6-APA Piperacillin Dimer
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Parameter Value Solvent

λmax Not specified
Typically aqueous buffer or

organic solvent.

Note: The maximum absorption wavelength (λmax) for the 6-APA Piperacillin Dimer is not

specified in the searched resources.

Experimental Protocols
The formation of the 6-APA Piperacillin Dimer is typically observed during forced degradation

studies of piperacillin. These studies are essential for understanding the stability of the drug

substance and developing stability-indicating analytical methods.[4]

General Protocol for Forced Degradation of Piperacillin
Forced degradation studies involve subjecting the drug substance to stress conditions more

severe than accelerated stability testing to generate degradation products.[4][5]

Preparation of Piperacillin Stock Solution: Prepare a solution of piperacillin in a suitable

solvent (e.g., water, methanol) at a known concentration, typically around 1 mg/mL.[6]

Stress Conditions:

Acid Hydrolysis: Add 0.1 M to 1 M HCl to the piperacillin solution. Heat at 50-60°C if no

degradation is observed at room temperature.[6]

Base Hydrolysis: Add 0.1 M to 1 M NaOH to the piperacillin solution. Monitor the

degradation at room temperature or slightly elevated temperatures.[6]

Oxidative Degradation: Treat the piperacillin solution with a solution of hydrogen peroxide

(e.g., 0.1% to 3.0%).[6]

Thermal Degradation: Expose a solid sample of piperacillin to dry heat.

Photolytic Degradation: Expose the piperacillin solution or solid to UV and visible light.
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Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and

analyze using a stability-indicating HPLC method, often coupled with a mass spectrometer

(LC-MS) to identify and quantify the degradation products. The goal is to achieve 5-20%

degradation of the parent drug.[6]

Synthesis of the Penicilloic Acid-Piperacillin Dimer
A specific protocol for the synthesis of the penicilloic acid-piperacillin dimer has been

described:

Dissolve ammonium acetate (7.710 g) in water (1 L).

Adjust the pH of the solution to 5.25 with glacial acetic acid.

This buffered solution can then be used in studies of piperacillin degradation to promote the

formation of the dimer.

Visualizations
Logical Relationship: Formation of 6-APA Piperacillin
Dimer
The formation of the dimer is a multi-step process initiated by the degradation of piperacillin.

The following diagram illustrates the logical sequence of events leading to the formation of the

6-APA Piperacillin Dimer.
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Caption: Formation pathway of the 6-APA Piperacillin Dimer.

Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study to

identify and characterize impurities like the 6-APA Piperacillin Dimer.
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Caption: Workflow for a forced degradation study of piperacillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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